Molecular Weight Differential: Impact on Drug-Likeness and Fragment-Based Screening
2-Amino-5-bromonicotinaldehyde (MW 201.02) provides a favorable molecular weight for fragment-based lead discovery compared to its 5-iodo analog (MW 248.02), while maintaining a reactive halogen handle that the non-halogenated 2-aminonicotinaldehyde (MW 122.13) lacks entirely . The bromo compound occupies the middle ground in the halogen series: heavier than the chloro analog (MW 156.57) for enhanced cross-coupling reactivity, yet substantially lighter than the iodo derivative, making it the optimal balance between synthetic utility and fragment-likeness criteria .
| Evidence Dimension | Molecular weight comparison across halogen series |
|---|---|
| Target Compound Data | 201.02 g/mol |
| Comparator Or Baseline | 2-Amino-5-chloronicotinaldehyde: 156.57 g/mol; 2-Amino-5-iodonicotinaldehyde: 248.02 g/mol; 2-Aminonicotinaldehyde (non-halogenated): 122.13 g/mol |
| Quantified Difference | Target is 44.45 g/mol heavier than chloro analog, 47.01 g/mol lighter than iodo analog, 78.89 g/mol heavier than non-halogenated parent |
| Conditions | Calculated molecular weights based on molecular formulas |
Why This Matters
A molecular weight of approximately 200 Da with a reactive bromine handle positions this compound within the optimal range for fragment-based screening (typically <300 Da) while providing synthetic tractability for fragment elaboration via cross-coupling.
